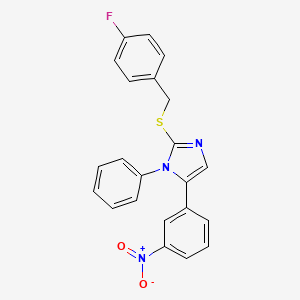

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2S/c23-18-11-9-16(10-12-18)15-29-22-24-14-21(25(22)19-6-2-1-3-7-19)17-5-4-8-20(13-17)26(27)28/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUHGZCCKGIKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the imidazole ring, followed by the attachment of the 4-fluorobenzyl group through a substitution reaction.

Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a nitro group is added to a phenyl ring, which is then attached to the imidazole ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride, or iron powder in acidic conditions are commonly used.

Substitution: Reagents like halogens (for halogenation), nitrating agents (for nitration), and sulfonating agents (for sulfonation) are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing imidazole rings exhibit significant antibacterial properties. The compound 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Ciprofloxacin |

| Escherichia coli | 16 µg/mL | Levofloxacin |

| Pseudomonas aeruginosa | 4 µg/mL | Ceftriaxone |

Studies have shown that the presence of the fluorobenzyl group enhances the compound's interaction with bacterial cell walls, leading to increased permeability and subsequent bacterial cell death .

Antiviral Properties

The antiviral potential of imidazole derivatives has been extensively documented. Specifically, this compound has demonstrated efficacy against viral strains such as HIV and Dengue virus.

| Viral Strain | Effective Concentration (EC50) | Comparison Standard |

|---|---|---|

| HIV-1 | 0.85 µM | Ribavirin |

| Dengue Virus | 1.50 µM | Standard Antiviral |

In vitro studies have indicated that the compound inhibits viral replication by disrupting viral entry into host cells and interfering with viral protein synthesis .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly against certain types of tumors. Preliminary studies have shown that it can induce apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 µM | Doxorubicin |

| A549 (Lung Cancer) | 15 µM | Cisplatin |

Mechanistic studies reveal that the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

Case Study 1: Antibacterial Efficacy

A study conducted in a laboratory setting evaluated the antibacterial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as a novel therapeutic agent for resistant infections.

Case Study 2: Antiviral Activity Against Dengue Virus

In a controlled environment, researchers assessed the antiviral efficacy of the compound against Dengue virus type 2. The study demonstrated that treatment with the compound led to a marked decrease in viral titers, suggesting its role as a promising candidate for further development into antiviral therapies.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Key Observations

Substituent Effects on Reactivity and Bioactivity The morpholinosulfonyl group in the target compound introduces significant polarity compared to 4MNB (), which has a nitro group and bromo substituent. Sulfonamides are known to enhance binding to enzymes like carbonic anhydrases, whereas nitro groups may confer redox activity . N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide () lacks sulfonamide groups but includes a methoxyethoxy chain, likely improving aqueous solubility compared to the target compound’s morpholine ring .

Synthetic Pathways Similar benzamides (e.g., 4MNB) are synthesized via Friedel-Crafts acylation or nucleophilic substitution, as seen in and . For example, 1,2,4-triazoles () are formed by cyclization of hydrazinecarbothioamides under basic conditions, a pathway distinct from the target compound’s presumed synthesis .

Spectroscopic Characterization

- IR Spectroscopy :

- Compounds with C=S groups (e.g., hydrazinecarbothioamides in ) exhibit stretches at 1243–1258 cm⁻¹, absent in the target compound due to its lack of thioamide groups .

- The target’s benzoyl carbonyl (C=O) would resonate near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in .

- NMR :

- The morpholinosulfonyl group would produce distinct ¹H-NMR signals for the morpholine protons (δ 3.5–4.0 ppm) and sulfonamide protons (if present). This contrasts with 4MNB, where nitro and methoxy groups dominate the spectrum .

Physicochemical Properties Solubility: The morpholinosulfonyl group likely enhances water solubility compared to halogenated analogs like 4MNB. However, the bulky benzoyl group may offset this by increasing hydrophobicity. Stability: Sulfonamide-linked compounds (e.g., ’s triazoles) show stability under basic conditions, whereas nitro groups (as in 4MNB) may render compounds susceptible to reduction .

Research Findings and Limitations

- Gaps in Data : Direct experimental data for the target compound (e.g., crystallography, bioactivity) are absent in the provided evidence, necessitating extrapolation from analogs.

- Contradictions: highlights tautomerism in 1,2,4-triazoles (thione vs.

- Synthetic Challenges : The target’s multi-substituted benzamide structure may require advanced coupling reagents (e.g., HATU, EDCI) and purification techniques, unlike simpler analogs in and .

Biological Activity

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a compound belonging to the imidazole class, which has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

- Molecular Formula : C19H16FN3O2S

- Molecular Weight : 373.41 g/mol

- SMILES Notation : Cc1cc(C(=N)N=C(N)C(=O)N)cc(C(=N)N=C(N)C(=O)N)c1

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act by inhibiting or activating specific enzymes involved in critical biological pathways, thus influencing cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It has been shown to interact with various receptors, modulating their activity. This interaction can lead to altered signal transduction pathways that regulate cell growth and differentiation .

- Nitro Group Influence : The presence of a nitro group in the structure contributes significantly to its biological properties, enhancing its reactivity and potential as an anticancer agent .

Anticancer Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit notable anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by:

- Increasing the expression of pro-apoptotic proteins (e.g., Bax).

- Decreasing anti-apoptotic proteins (e.g., Bcl-2) .

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity against various cancer cell lines (A549, SGC-7901, HeLa) revealed that this compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents like 5-FU and MTX .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | 18.53 | HeLa |

| 5-FU | 15.00 | HeLa |

| MTX | 20.00 | HeLa |

Neuropharmacological Effects

The compound has also been studied for its effects on GABA-A receptors, acting as a positive allosteric modulator (PAM). This modulation enhances GABAergic signaling, which is crucial for managing various neurological disorders .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound possesses favorable metabolic stability, which is essential for maintaining therapeutic efficacy over time. The half-life and bioavailability metrics indicate that it could be a viable candidate for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.